molecular formula C6H18NNaSi2 B093598 Sodium bis(trimethylsilyl)amide CAS No. 1070-89-9

Sodium bis(trimethylsilyl)amide

Cat. No. B093598
CAS RN: 1070-89-9
M. Wt: 183.37 g/mol
InChI Key: WRIKHQLVHPKCJU-UHFFFAOYSA-N
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Description

Sodium bis(trimethylsilyl)amide is a chemical compound that has been extensively studied due to its role in various chemical reactions and its ability to act as an electron donor or ligand. It is involved in the reduction of metal ions, such as copper, and the formation of complexes with different metals, including iron and alkaline-earth metals .

Synthesis Analysis

The synthesis of sodium bis(trimethylsilyl)amide and its derivatives can be achieved through various methods. For instance, it can be isolated by reacting trimethylstannyldiethylamine with sodium amide . Additionally, transmetalation reactions have been utilized to synthesize alkaline-earth-metal bis[bis(trimethylsilyl)amides] from bis[bis(trimethylsilyl)amido] tin (II) . The synthesis of rubidium bis(trimethylsilyl)amide is also possible through a magnetite-catalyzed metalation of hexamethyldisilazane in liquid ammonia .

Molecular Structure Analysis

The molecular structure of sodium bis(trimethylsilyl)amide derivatives has been characterized using various spectroscopic techniques. For example, the sodium derivative of bis(dimethylsilyl)amide was found to form an infinite, all-planar ladder structure upon crystallization . The molecular structures of these compounds are crucial for understanding their reactivity and the formation of complexes with other metals.

Chemical Reactions Analysis

Sodium bis(trimethylsilyl)amide participates in a variety of chemical reactions. It can reduce Cu(II) to Cu(I), forming a Cu[N(TMS)2]2Na ate complex . It also reacts with non-enolisable carbonyl compounds to yield silyl-substituted imines and sodium silanolate, while with carbonyl compounds having active hydrogen, it produces bis(trimethylsilyl)amine and a sodium derivative of the carbonyl compound . Furthermore, it can lead to the formation of [bis(trimethylsilyl)amino]-1,3,4-cycloheptatrienes when reacted with dichloromethane and aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium bis(trimethylsilyl)amide and its complexes are diverse. These compounds exhibit high solubility in organic solvents and can form dimeric structures in certain conditions . The reactivity of these compounds makes them valuable synthons for incorporating metal atoms into various molecules, and their ability to form complexes with weakly coordinating ligands has been demonstrated . The stabilization of oxidized cluster redox states by bis(trimethylsilyl)amide terminal ligation is significant, as seen in iron-sulfur cubane clusters .

Scientific Research Applications

  • Synthesis of Silyl-Substituted Enols and Imines : Sodium bis(trimethylsilyl)amide reacts with carbonyl compounds to yield silyl-substituted imines and enols, which have structures confirmed by NMR and IR spectroscopy (Krüger & Rochow, 1964).

  • Formation of π-Cyclohexadienyl Complexes : It abstracts α protons from certain π-arene-π-cyclopentadienylixon(II) cations, producing neutral π-cyclohexadienyl complexes (Helling & Hendrickson, 1977).

  • Creation of Amide and Phospha-Tetrazene Compounds : It reacts with tris(trimethylsilyl)hydrazino—dichloro-phosphine to form bis(trimethylsilyl)bis(trimethylstannyl)-2-phospha-2-tetrazene (Vasisht et al., 1997).

  • Reaction with Bromobenzene : Produces a mixture of N,N-bis-(trimethylsilyl)aniline and N,2-bis(trimethylsilyl)aniline, indicating a 1,3-migration of trimethylsilyl group (Lis et al., 2013).

  • Iron-Sulfur Cubane Cluster Formation : Utilized in creating bis(trimethylsilyl)amide-ligated iron-sulfur cubane clusters (Sharp, Duncan, & Lee, 2010).

  • Reduction of Cu(II) to Cu(I) : Acts as an electron donor in copper-catalyzed transformations, reducing Cu(II) to Cu(I) (Yang et al., 2019).

  • Synthesis of Primary Amines : Reacts with primary halogen compounds or tosylates to form N,N-bis(trimethylsilyl)amines, which are then converted into amine hydrochlorides (Bestmann & Wölfel, 1984).

  • Nucleophilic Aromatic Substitution with Alkynes : Promotes the reaction between electron-deficient aryl fluorides and terminal alkynes (DeRoy, Surprenant, Bertrand-Laperle, & Yoakim, 2007).

  • Catalysis in Formation of Diaminoboranes : Acts as a catalyst in the formation of unsymmetrical diaminoboranes by dehydrocoupling of amine boranes and protic amines (Bellham, Hill, Kociok‐Köhn, & Liptrot, 2013).

  • Formation of Enolates : Involved in the formation of halogenated sodium enolates from α-mono and α-dihaloesters (Villieras, Payan, Anguelova, & Normant, 1972).

Safety And Hazards

This chemical is considered hazardous and is highly flammable . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Sodium bis(trimethylsilyl)amide is a synthetically useful reagent that combines both high basicity and nucleophilicity . It is a general reagent used for the enolization of carbonyl compounds and can be used to prepare phosphonium ylides in Wittig reaction . Future research may focus on expanding its applications in organic synthesis .

properties

IUPAC Name

sodium;bis(trimethylsilyl)azanide
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InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NNaSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

999-97-3 (Parent)
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID5061451
Record name N-Sodiohexamethyldisilazane
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Molecular Weight

183.37 g/mol
Source PubChem
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Physical Description

Off-white odorless crystals; [Alfa Aesar MSDS]
Record name Sodium bis(trimethylsilyl)amide
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Product Name

Sodium bis(trimethylsilyl)amide

CAS RN

1070-89-9
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1)
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Record name N-Sodiohexamethyldisilazane
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Record name N-sodiohexamethyldisilazane
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Synthesis routes and methods

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bis(trimethylsilyl)amide
Reactant of Route 2
Sodium bis(trimethylsilyl)amide
Reactant of Route 3
Sodium bis(trimethylsilyl)amide

Citations

For This Compound
3,310
Citations
M Driess, H Pritzkow, M Skipinski, U Winkler - Organometallics, 1997 - ACS Publications
Metalation of the silyl(fluorosilyl)phosphane Is 2 (F)Si−PH(SiR 3 ) (3a; Is = 2,4,6-triisopropylphenyl, R 3 Si = Me 2 (Pr i Me 2 C)Si) at phosphorus with NaN(SiMe 3 ) 2 (4) in the molar …
Number of citations: 0 pubs.acs.org
JR Hwu, FF Wong, JJ Huang… - The Journal of Organic …, 1997 - ACS Publications
Removal of methyl, benzyl, and methylene groups from alkyl aryl ethers is among the most popular deprotecting methods in organic synthesis. Alkali organoamides NaN(SiMe 3 ) 2 and …
Number of citations: 0 pubs.acs.org
CY Chen, FF Wong, JJ Huang, SK Lin, MY Yeh - Tetrahedron Letters, 2008 - Elsevier
Desulfurization and transformation of isothiocyanates to cyanamides by using sodium bis(trimethylsilyl)amide - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 0 www.sciencedirect.com
FF Wong, CY Chen, MY Yeh - Synlett, 2006 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 0 www.thieme-connect.com
JR Hwu, CH Hsu, FF Wong, CS Chung… - …, 1998 - thieme-connect.com
Sodium Bis(trimethylsilyl)amide in the “One-Flask” Transformation of Aromatic Esters to Nitriles Page 1 March 1998 SYNTHESIS 329 Abstract: A new “one-flask” method was developed for the …
Number of citations: 0 www.thieme-connect.com
JR Hwu, AR Das, CW Yang, JJ Huang, MH Hsu - Organic Letters, 2005 - ACS Publications
1,2-Eliminations in a Novel Reductive Coupling of Nitroarenes to Give Azoxy Arenes by Sodium Bis(trimethylsilyl)amide | Organic Letters ACS ACS Publications C&EN CAS Find my …
Number of citations: 0 pubs.acs.org
AI Ojeda-Amador, AJ Martínez-Martínez… - Inorganic …, 2015 - ACS Publications
When n-hexane solutions of an excess of sodium bis(trimethylsilyl)amide (NaHMDS) are combined with cesium halide (halide = Cl, Br, or I) in the presence of the tetradentate donor …
Number of citations: 0 pubs.acs.org
J Ru Hwu, F Fuh Wong - 2006 - Wiley Online Library
The feasibility of the Me 3 Si species acting as a nucleofuge was investigated in compounds containing the NSiMe 3 moiety. Treatment of various aromatic aldehydes with 2.2 equiv. of …
D Yang, H Yi, H Chen, X Qi, Y Lan, CW Pao… - Faraday …, 2019 - pubs.rsc.org
The mechanistic investigation of copper-catalysed transformations has been an important and fundamental task. Herein, we report via XAS and EPR spectroscopy that the sodium bis(…
Number of citations: 0 pubs.rsc.org
CY Chen, HC Lin, YY Huang, KL Chen, JJ Huang… - Tetrahedron, 2010 - Elsevier
A ‘one-flask’ synthesis of guanidines was developed by reacting isocyanates and isothiocyanates with sodium bis(trimethylsilyl)amide followed by addition of primary or secondary …
Number of citations: 0 www.sciencedirect.com

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